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8aH-1,7-naphthyridin-8-one

Cat. No.: B12361060
M. Wt: 146.15 g/mol
InChI Key: RGPHYNLAQVLNSX-UHFFFAOYSA-N
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Description

Historical Development and Classification of Naphthyridines

The journey into the chemistry of naphthyridines began in 1893 with the synthesis of the first derivative by Reissert. nih.govnih.gov However, it was not until 1927 that the unsubstituted parent compounds, 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474), were successfully synthesized. nih.govmdpi.com The family of naphthyridine isomers was completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine (B1199556) in 1958, followed by the isolation of 2,6-naphthyridine (B1209661) in 1965. nih.govmdpi.com

Naphthyridines, also known as diazanaphthalenes, are broadly classified based on the positions of the nitrogen atoms in the two fused pyridine (B92270) rings. researchgate.netnih.govmdpi.com This classification distinguishes between the 1,X-naphthyridines (where X can be 5, 6, 7, or 8) and the 2,X-naphthyridines (where X can be 6 or 7). nih.govmdpi.com The specific compound of focus, 8aH-1,7-naphthyridin-8-one, belongs to the 1,7-naphthyridine (B1217170) subclass.

The synthesis of these compounds has evolved over time. Early methods often involved harsh conditions, such as the Skraup reaction, which utilizes an aminopyridine and a glycerol (B35011) derivative in the presence of an oxidizing agent and sulfuric acid. acs.org Modern synthetic strategies have been developed to be more efficient and to allow for the introduction of a wide array of functional groups. For instance, Rh(III)-catalyzed C-H functionalization/annulation of pyridine derivatives with alkynes has been employed for the synthesis of 1,7-naphthyridin-8(7H)-one, achieving yields of up to 90%.

Significance of Naphthyridinone Scaffolds in Contemporary Chemical Research

Naphthyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry. nih.gov This term, coined by Evans in the late 1980s, refers to molecular frameworks that are capable of binding to multiple biological receptors with high affinity. nih.gov The unique three-dimensional arrangement of atoms in naphthyridinones allows them to interact with a variety of biological targets, including enzymes and receptors, thereby modulating their activity. ontosight.ai

The significance of naphthyridinone scaffolds is underscored by their wide range of reported biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.ai For example, certain derivatives of 1,8-naphthyridinone have been investigated as potential anticancer agents. nih.gov The ability to readily modify the naphthyridinone core through various chemical reactions allows for the creation of extensive libraries of compounds for drug discovery and development. ontosight.ai The derivatization of these scaffolds can lead to new compounds with enhanced potency and selectivity for specific biological targets. ontosight.ai

The compound this compound and its derivatives are subjects of ongoing research. For example, the reaction of 6-(2-R-thiazol-4-yl)-1,7-naphthyridin-8(7H)-ones with triflic anhydride (B1165640) has been shown to facilitate O-sulfonylation, yielding new derivatives with potential biological activities.

Detailed Research Findings on this compound

The chemical properties and reactivity of this compound have been a subject of scientific inquiry.

Table 1: Physicochemical Properties of 1,7-Naphthyridin-8(7H)-one

Property Value
CAS Number 67967-11-7 sigmaaldrich.comepa.gov
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

Table 2: Spectroscopic Data for 1,7-Naphthyridin-8(7H)-one

Spectroscopic Technique Observed Data
¹H NMR Aromatic protons observed at δ 7.57–8.65
UV Spectroscopy Absorption maxima indicative of π→π* transitions
Infrared Spectroscopy Confirms the predominance of the keto tautomer in nonhydroxylic solvents and the solid state

Chemical Reactions and Derivatives

1,7-Naphthyridin-8(7H)-one can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions, which allow for the introduction of diverse functional groups. This versatility has led to the synthesis of numerous derivatives with modified properties.

For instance, halogenated derivatives such as 3-Bromo-1,7-naphthyridin-8(7H)-one and 5-Iodo-1,7-naphthyridin-8(7H)-one have been synthesized. The introduction of a bulky iodine atom at the C5 position can disrupt the planarity of the molecule, thereby reducing π-stacking interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B12361060 8aH-1,7-naphthyridin-8-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

8aH-1,7-naphthyridin-8-one

InChI

InChI=1S/C8H6N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-5,7H

InChI Key

RGPHYNLAQVLNSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=NC(=O)C2N=C1

Origin of Product

United States

Reactivity and Chemical Transformations of Naphthyridinone Systems

Reactivity with Electrophilic Reagents

Naphthyridinone systems react with various electrophilic reagents, typically involving the nitrogen lone pair or the electron-rich aromatic rings. nih.gov

N-Alkylation and N-Acylation: The nitrogen atom of the pyridone ring is susceptible to alkylation and acylation. For instance, N-alkylation of 1,5-naphthyridinones has been achieved using alkyl halides in the presence of a base like cesium carbonate. nih.gov This reactivity is a common strategy for introducing substituents at the N1 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions used to introduce alkyl and acyl groups onto aromatic rings. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds by generating a potent electrophile, such as a carbocation or an acylium ion, through the action of a Lewis acid catalyst like aluminum chloride (AlCl₃). organicchemistrytutor.comopenstax.org While broadly applicable to aromatic systems, the application to the naphthyridinone core must consider the deactivating effect of the pyridone moiety and potential coordination of the Lewis acid with the ring nitrogens.

Halogenation: The regioselective introduction of halogen atoms onto the naphthyridinone core can be achieved through various methods. Diazotization followed by fluorodediazoniation is a method for introducing fluorine onto aromatic rings, though it requires careful handling due to the instability of diazonium salts. nih.gov

Reactivity with Nucleophilic Reagents

The electron-deficient nature of the pyridine (B92270) ring in the naphthyridinone system makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or a good leaving group.

Nucleophilic Substitution: Halogenated naphthyridinones are key intermediates for introducing a wide range of nucleophiles. The conversion of the carbonyl group of a naphthyridinone into a chloro group using reagents like phosphorus oxychloride (POCl₃) generates a reactive site. nih.gov This halo-naphthyridine can then undergo nucleophilic substitution with amines, azides, or other nucleophiles. mdpi.comnih.gov For example, 2-chloro-1,5-naphthyridine (B1368886) can be converted to 2-amino-1,5-naphthyridine by reacting with ammonium (B1175870) hydroxide (B78521) at high temperature. mdpi.com

Direct Amination and Cyanation: Direct introduction of amino or cyano groups can be challenging but is achievable, sometimes by first forming N-oxide derivatives. nih.gov The N-oxide activates the 2- and 4-positions of the ring system towards both electrophilic and nucleophilic addition. nih.gov

The table below summarizes examples of nucleophilic substitution reactions on naphthyridine scaffolds.

Starting MaterialReagent(s)ProductReference
2-Chloro-1,5-naphthyridineAmmonium hydroxide, 140 °C2-Amino-1,5-naphthyridine mdpi.com
2-Chloro-1,5-naphthyridineSodium azide (B81097) (NaN₃), then Tin(II) chloride (SnCl₂)2-Amino-1,5-naphthyridine mdpi.com
4-Chloro-1,5-naphthyridine3-(2-nitro-1-imidazolyl)-propylamine4-(Substituted-amino)-1,5-naphthyridine nih.gov

Oxidation and Reduction Pathways of the Naphthyridinone Core

The naphthyridinone core can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidation: The nitrogen atoms in the naphthyridine rings can be oxidized to form N-oxides using peracids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov These N-oxides are valuable intermediates that can facilitate further functionalization of the ring system. nih.gov

Reduction: The reduction of the naphthyridinone core can yield partially or fully saturated ring systems. Catalytic reduction of 1,7-naphthyridine (B1217170) using palladium on charcoal in ethanol (B145695) results in a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) (43%). rsc.org More extensive reduction of naphthyridines with sodium and ethanol can produce the corresponding decahydro derivatives. rsc.org The reduction of aromatic compounds is a powerful method for generating three-dimensional structures from flat precursors. chemrxiv.org The redox properties of related quinone systems show a one-electron reduction to a semiquinone radical, followed by a second one-electron reduction to a hydroquinone. researchgate.net

Functionalization and Modification of Side Chains

Palladium-catalyzed cross-coupling reactions are powerful and widely used tools for forming new carbon-carbon bonds, enabling extensive functionalization of side chains on the naphthyridinone scaffold. nih.govyoutube.comethernet.edu.et These reactions typically involve coupling an organometallic reagent with an organic halide or pseudohalide. youtube.comnih.gov

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Utilizes an organoboron reagent as the nucleophile. youtube.com This method was used to combine 8-bromo-1,5-naphthyridine with an arylboronic acid to produce an 8-aryl-substituted product in high yield. nih.gov

Stille Coupling: Employs an organotin compound. youtube.com A Stille reaction between a chloronitropyridine and tributyl(1-ethoxyvinyl)tin was a key step in one synthesis of the 1,5-naphthyridine (B1222797) ring. nih.gov

Negishi Coupling: Uses an organozinc reagent. youtube.com

Heck Reaction: Couples an alkene with an organic halide. youtube.com

These reactions have been instrumental in synthesizing 6,8-disubstituted 1,7-naphthyridines as potent enzyme inhibitors. nih.gov The ability to modify substituents allows for fine-tuning of a molecule's properties. nih.gov

The following table provides an overview of common cross-coupling reactions used for side-chain functionalization.

Reaction NameNucleophileElectrophileCatalyst System (Typical)
Suzuki-MiyauraOrganoborane (R-B(OR)₂)Organic Halide (R'-X)Palladium catalyst + Base
StilleOrganostannane (R-SnR"₃)Organic Halide (R'-X)Palladium catalyst
NegishiOrganozinc (R-ZnX)Organic Halide (R'-X)Palladium or Nickel catalyst
HeckAlkeneOrganic Halide (R'-X)Palladium catalyst + Base

Formation of Metal Complexes with Naphthyridinone Ligands

The two nitrogen atoms of the naphthyridine core are positioned to act as bidentate ligands, readily coordinating with a variety of transition metals to form stable metal complexes. researchgate.net Naphthyridine-based ligands have been used to synthesize complexes with metals such as manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and cadmium (Cd). The geometry of these complexes can vary, with some Mn, Co, Zn, and Cd derivatives forming eight-coordinate structures. The formation of such complexes is a significant area of study in coordination chemistry, with applications in catalysis and materials science. researchgate.netresearchgate.netrsc.org

Hydrogenation Reactions of Naphthyridinone Scaffolds

Hydrogenation is a primary method for the reduction of the naphthyridinone ring system, leading to saturated or partially saturated derivatives.

Catalytic Hydrogenation: As mentioned previously, catalytic hydrogenation of 1,7-naphthyridine over a palladium catalyst yields tetrahydro-1,7-naphthyridines. rsc.org The choice of catalyst and reaction conditions is crucial for controlling the extent and selectivity of the reduction. For related heterocyclic systems like phthalimides, hydrogenation of the carbonyl group within the lactam ring can be achieved over palladium-carbon in the presence of an acid promoter such as trifluoroacetic acid. rsc.org

Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule is used. nih.gov An iridium-catalyzed transfer hydrogenation has been developed for aryl-1,8-naphthyridines using indolines as the hydrogen source. This method provides straightforward access to functionalized tetrahydro-1,8-naphthyridines without the need for H₂ gas. nih.gov In other systems, hydroaromatics like tetralin have been used as hydrogen donors in the presence of molten salt catalysts to selectively hydrogenate polycyclic aromatic hydrocarbons.

Advanced Spectroscopic and Structural Analysis of Naphthyridinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of naphthyridinone derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data on the chemical environment of individual atoms, allowing for a detailed mapping of the molecular skeleton. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectra of naphthyridinone derivatives typically display characteristic signals for aromatic and substituent protons. The protons on the heterocyclic rings usually appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atoms. The specific chemical shifts and coupling constants (J-values) between adjacent protons are vital for determining the substitution pattern on the naphthyridinone core. For instance, in a series of synthesized 1,8-naphthyridine (B1210474) derivatives, aromatic protons were observed in the range of δ 7.5-8.8 ppm. researchgate.net Protons of substituent groups, such as methyl or ethyl groups, will appear in the upfield region, with their chemical shifts and multiplicities providing further structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the lactam ring in the naphthyridinone structure is particularly characteristic, typically resonating in the highly deshielded region of δ 160-180 ppm. researchgate.net The aromatic and heterocyclic carbons appear between δ 100 and 160 ppm. researchgate.netresearchgate.net The precise chemical shifts help in distinguishing between different carbon atoms within the fused ring system and are sensitive to the electronic effects of various substituents.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, confirming the complete and unambiguous assignment of all signals. mdpi.com

Interactive Data Table: Representative NMR Data for Naphthyridinone Derivatives Below is a table summarizing typical NMR chemical shifts for a substituted 1,8-naphthyridinone derivative, as reported in the literature. researchgate.net

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl C=O-~162-168
Aromatic CH7.5 - 8.8106 - 158
Substituent (e.g., CH₃)~2.1~22
Substituent (e.g., OCH₃)~3.8~55

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For naphthyridinone derivatives, the IR spectrum is dominated by characteristic absorption bands that confirm the presence of key structural features. researchgate.net

The most prominent and diagnostic absorption is the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears as a strong, sharp band in the region of 1650-1700 cm⁻¹. researchgate.netpressbooks.publibretexts.org The exact position of this band can be influenced by factors such as ring strain, conjugation, and intermolecular hydrogen bonding.

Other significant absorptions include:

N-H Stretching: For N-unsubstituted naphthyridinones, a medium to broad absorption band between 3200 and 3500 cm⁻¹ indicates the N-H stretching vibration. ucla.edu

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while aliphatic C-H stretching from substituent groups appears just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). ucla.eduvscht.cz

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the fused rings give rise to a series of medium to strong bands in the 1400-1620 cm⁻¹ region. vscht.cz

Interactive Data Table: Characteristic IR Absorption Bands for Naphthyridinone Derivatives This table provides a summary of the typical IR absorption frequencies for functional groups found in naphthyridinone compounds. researchgate.netucla.eduvscht.cz

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Carbonyl (C=O) Stretch (Lactam)1650 - 1700Strong
N-H Stretch3200 - 3500Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2950Medium
Aromatic C=C and C=N Stretch1400 - 1620Medium to Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When a naphthyridinone derivative is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. chemguide.co.uk

The high-energy ionization process causes the molecular ion, which is often unstable, to break apart into smaller, characteristic fragment ions. libretexts.org The fragmentation of heterocyclic systems like naphthyridinones can be complex but often follows predictable pathways. Common fragmentation reactions include:

Alpha-Cleavage: The cleavage of bonds adjacent to the heteroatoms (nitrogen) or the carbonyl group is a common pathway. libretexts.orgmiamioh.edu

Loss of Small Molecules: The expulsion of stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or radicals from substituents is frequently observed. miamioh.edu For example, the loss of CO (28 Da) from the lactam ring is a characteristic fragmentation for many lactam-containing compounds.

Ring Cleavage: The fused heterocyclic ring system can undergo cleavage to produce fragment ions that are indicative of the core structure.

Analysis of the m/z values of these fragment ions allows for the piecing together of the molecule's structure, often confirming the assignments made by NMR and IR spectroscopy. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition of the parent molecule and its fragments. researchgate.net

Interactive Data Table: Plausible Mass Spectrometry Fragments for a Hypothetical Naphthyridinone This table illustrates potential fragmentation pathways for a simple, hypothetical naphthyridinone structure.

Ion/Fragment Description Potential m/z Change
[M]⁺·Molecular Ion-
[M-CO]⁺·Loss of carbon monoxide from the lactam ring-28
[M-R]⁺Loss of a substituent radical from the ringVaries with R
Ring-cleaved fragmentsVarious smaller ions from the breakdown of the heterocyclic coreVaries

X-ray Diffraction Analysis for Solid-State Molecular Structures

While NMR, IR, and MS provide information about connectivity and functional groups, X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

For naphthyridinone derivatives, X-ray crystallography can:

Confirm Connectivity: It provides an unambiguous confirmation of the molecular structure, including the regiochemistry of substituents on the fused ring system.

Determine Molecular Geometry: It reveals the planarity or puckering of the rings and the spatial orientation of substituent groups.

Analyze Intermolecular Interactions: Crucially, it elucidates how molecules pack in the crystal lattice, showing intermolecular forces such as hydrogen bonding (e.g., between the N-H of one molecule and the C=O of another) and π-π stacking interactions between the aromatic rings. This information is vital for understanding the physical properties of the solid material.

Although obtaining suitable single crystals for analysis can be a challenge, the detailed structural information provided by X-ray diffraction is unparalleled and serves as the ultimate proof of structure. For example, powder X-ray diffraction (PXRD) has been used to confirm the structure of nanocomposites containing 1,8-naphthyridine derivatives. researchgate.net

Computational and Theoretical Investigations of Naphthyridinone Chemistry

Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the naphthyridinone core. DFT calculations provide a robust framework for examining the electron distribution within a molecule, which in turn governs its stability, reactivity, and spectroscopic characteristics. nih.gov These methods are used to predict a variety of molecular properties with high accuracy. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic behavior. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. nih.govirjweb.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.govmdpi.com These parameters are instrumental in predicting how naphthyridinone derivatives will participate in chemical reactions and charge-transfer interactions. mdpi.compmf.unsa.ba

Interactive Data Table: Predicted Electronic Properties of Naphthyridinone Analogs

Property Description Typical Value Range (eV) Significance
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.0 to -7.0 Higher values indicate stronger electron-donating capacity.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.5 to -2.5 Lower values indicate stronger electron-accepting capacity.

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | 4.0 to 5.0 | A smaller gap indicates higher chemical reactivity and lower kinetic stability. irjweb.com |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species, such as biological receptors or reagents. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For naphthyridinone derivatives, MEP analysis can identify the sites most likely to engage in hydrogen bonding and other electrostatic interactions, which is crucial for understanding ligand-receptor binding. researchgate.net

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. nih.govmdpi.com These parameters provide a more nuanced understanding of reactivity than the energy gap alone.

Key reactivity indices include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.compmf.unsa.ba

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. nih.govmdpi.com

Electronegativity (χ): Describes a molecule's ability to attract electrons. mdpi.com

Electrophilicity Index (ω): Quantifies a molecule's ability to act as an electrophile, or electron acceptor. mdpi.com

These DFT-derived parameters are essential for comparing the reactivity of different naphthyridinone analogs and predicting their behavior in various chemical environments. mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target, identifying potential drug candidates. For derivatives of the naphthyridinone scaffold, docking simulations have been instrumental in predicting their binding modes and affinities for various protein targets. nih.govresearchgate.netresearchgate.net

Studies have shown that 1,8-naphthyridine (B1210474) derivatives can effectively bind to a range of receptors. For instance, certain derivatives showed high docking scores against the human A2A adenosine receptor, suggesting potential as anti-Parkinson's agents. nih.gov Others have been docked against the human estrogen receptor for anti-breast cancer applications and topoisomerase II for cytotoxic activity. researchgate.netresearchgate.net These simulations provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

Interactive Data Table: Examples of Molecular Docking Studies on Naphthyridinone Derivatives

Derivative Class Biological Target Key Findings
1,8-Naphthyridine carboxamides Human A2A Adenosine Receptor High docking scores (-8.562) and significant binding energy (-64.13 kcal/mol), indicating strong potential antagonism. nih.gov
Novel 1,8-Naphthyridine derivatives Human Estrogen Receptor (1ERR) Compounds showed superior docking scores (e.g., -147.819 Kcal/mol) compared to the standard drug Tamoxifen. researchgate.net
2,7-dimethyl-1,8-naphthyridine derivatives Topoisomerase II The compound fits well into the active site, forming eight hydrogen bonds with protein and DNA residues. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing critical information about the stability of the docked complex and a more refined estimation of binding affinity. nih.govmdpi.com

For naphthyridinone derivatives, MD simulations have been used to confirm the stability of complexes predicted by docking. nih.gov For example, simulations of a 1,8-naphthyridine derivative bound to the human A2A receptor suggested the formation of a stable complex over the simulation period. nih.gov By analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein, researchers can assess whether the binding pose is maintained. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. nih.govnajah.edu

In Silico Approaches for Rationalizing Synthetic Pathways and Predicting Outcomes

Computational methods are increasingly used not only to predict biological activity but also to guide the synthetic process itself. nih.gov Before committing to resource-intensive laboratory work, in silico tools can predict various properties of designed molecules, helping chemists to prioritize which compounds to synthesize. scispace.com

For naphthyridinone chemistry, computational approaches are used to predict "drug-likeness" and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov Software platforms can evaluate novel structures against established criteria like Lipinski's Rule of Five to predict oral bioavailability. nih.gov By screening virtual compounds for favorable pharmacokinetic profiles and potential biological activities using prediction software (like PASS), researchers can rationalize the selection of synthetic targets. nih.govscispace.comrsc.org This in silico pre-screening ensures that synthetic efforts are focused on molecules with the highest probability of becoming successful therapeutic agents, thereby predicting and optimizing the outcomes of a research program. nih.gov

Mechanistic Elucidation of Naphthyridinone Reactions

Detailed Reaction Mechanisms for Core Scaffold Construction

The formation of the 8aH-1,7-naphthyridin-8-one core likely proceeds through intramolecular cyclization pathways, with analogies drawn from established methods for synthesizing related naphthyridinone isomers. Two plausible mechanistic routes, the Conrad-Limpach and Gould-Jacobs reactions, traditionally used for 1,5-naphthyridinones, offer a conceptual framework.

In a hypothetical adaptation of the Conrad-Limpach reaction , a substituted aminopyridine would react with a β-ketoester. The initial step involves the formation of an enamine intermediate through the condensation of the amino group of the pyridine (B92270) with the keto group of the ester. Subsequent thermal or acid-catalyzed intramolecular cyclization would lead to the formation of the second ring. This cyclization is proposed to occur via an electrophilic attack of the pyridine ring onto the ester carbonyl, followed by the elimination of an alcohol molecule to yield the bicyclic naphthyridinone structure.

Alternatively, a Gould-Jacobs type reaction could commence with the reaction of an aminopyridine with an ethoxymethylenemalonate derivative. This would form a substituted aminomethylenemalonate intermediate. Thermal cyclization of this intermediate, likely proceeding through an intramolecular electrophilic aromatic substitution, would construct the second ring of the naphthyridinone system. The subsequent hydrolysis and decarboxylation of the resulting ester would yield the this compound core.

A more contemporary approach could involve an aza-Nazarov cyclization . This pericyclic reaction would involve an N-acyliminium ion intermediate, which undergoes a 4π-electrocyclization. The reaction cascade would be initiated by the formation of this key intermediate from a suitably functionalized pyridine precursor. The subsequent electrocyclization would form the five-membered ring portion of the bicyclic system, leading to the saturated "8aH" feature of the target molecule. Computational studies on related aza-Nazarov cyclizations support the role of specific substituents, such as a trimethylsilyl (B98337) group, in lowering the activation barrier for the key cyclization step.

Reaction Type Key Precursors Proposed Key Intermediate Driving Force
Conrad-LimpachAminopyridine, β-ketoesterEnamineHeat/Acid catalysis
Gould-JacobsAminopyridine, Ethoxymethylenemalonate derivativeAminomethylenemalonateHeat
Aza-NazarovFunctionalized PyridineN-acyliminium ionLewis or Brønsted acid

Mechanistic Insights into Functionalization and Derivatization Reactions

Once the this compound scaffold is formed, its functionalization and derivatization are crucial for tuning its chemical and physical properties. Mechanistic insights into these reactions can be gleaned from studies on analogous pyridone and dihydronaphthyridinone systems.

C-H functionalization represents a powerful tool for derivatization. The pyridone moiety of the naphthyridinone core can direct the regioselective activation of C-H bonds. For instance, transition-metal-catalyzed reactions, such as those involving palladium or rhodium, can facilitate the arylation, alkylation, or alkenylation of the naphthyridinone ring. The mechanism of these reactions typically involves the coordination of the metal catalyst to the pyridone oxygen, followed by oxidative addition into a nearby C-H bond to form a metallacyclic intermediate. Reductive elimination from this intermediate then yields the functionalized product.

Furthermore, reactions involving dihydronaphthyridinone intermediates could offer pathways for introducing diverse functionalities. The partial saturation in the "8aH" ring provides sites for reactions such as oxidation, reduction, or addition. For example, oxidation of the dihydropyridinone ring would lead to the corresponding fully aromatic 1,7-naphthyridin-8-one. The mechanism of such an oxidation could proceed through a variety of pathways, including hydride abstraction or a stepwise electron-proton-electron transfer, depending on the oxidant employed.

Functionalization Reagents Proposed Mechanism Key Feature
C-H ArylationAryl halide, Pd catalystOxidative addition, Reductive eliminationFormation of a metallacycle
OxidationOxidizing agent (e.g., DDQ)Hydride abstraction or E-P-E transferAromatization of the dihydropyridinone ring

Identification and Role of Transient Intermediates in Naphthyridinone Transformations

The transformations leading to and from the this compound scaffold are governed by the formation and fate of various transient intermediates. While the direct spectroscopic identification of these fleeting species for the target compound is challenging, their existence and roles can be inferred from mechanistic studies of analogous reactions.

In the construction of the naphthyridinone core via cyclization reactions, enamine and N-acyliminium ions are pivotal transient intermediates. Enamines, formed from the condensation of an aminopyridine with a carbonyl compound, possess nucleophilic character at the β-carbon, which is crucial for the subsequent intramolecular cyclization. N-acyliminium ions, generated in aza-Nazarov cyclizations, are highly electrophilic and readily undergo electrocyclization to form the new ring.

During functionalization reactions, metallacyclic intermediates play a central role in transition-metal-catalyzed C-H activation. These species, formed by the insertion of the metal catalyst into a C-H bond, are key to the regioselectivity and efficiency of these transformations.

The study of these transient intermediates, often through computational modeling and advanced spectroscopic techniques like time-resolved spectroscopy in related systems, is essential for a complete understanding of the reaction mechanisms and for the rational design of new synthetic routes to functionalized naphthyridinones.

Intermediate Reaction Type Role
EnamineConrad-Limpach CyclizationNucleophilic attack for ring closure
N-acyliminium ionAza-Nazarov CyclizationElectrophilic species for electrocyclization
MetallacycleC-H FunctionalizationDirects regioselectivity

Applications of Naphthyridinone Compounds in Chemical Science

Utilization as Ligands in Analytical Chemistry

The rigid structure and presence of nitrogen atoms make naphthyridine derivatives, including the naphthyridinone core, effective ligands for coordinating with metal ions. This property is extensively utilized in the field of analytical chemistry for the development of chemosensors. These sensors can detect and quantify specific metal ions in various media, which is crucial for environmental monitoring and biological studies.

For instance, derivatives of benzo[c]pyrazolo researchgate.netmdpi.comnaphthyridine have been engineered as colorimetric and fluorescent sensors for nickel (Ni²⁺) ions in aqueous solutions. nih.gov These sensors incorporate diamine groups that act as binding sites for the metal ion. Upon binding with Ni²⁺, the sensors exhibit a distinct and immediate color change from yellow to red, a phenomenon known as Chelation Enhanced Fluorescence Quenching (CHEFQ). nih.gov This allows for the visual and instrumental detection of nickel at parts-per-million (ppm) levels. The sensitivity and selectivity of these sensors can be fine-tuned by modifying the substituents on the naphthyridine skeleton, demonstrating the versatility of this scaffold in sensor design. nih.gov

Sensor DerivativeTarget AnalyteDetection MethodKey Feature
Benzo[c]pyrazolo researchgate.netmdpi.comnaphthyridineNi²⁺Colorimetric & FluorescentInstant color change (yellow to red) and fluorescence quenching upon binding. nih.gov

Role as Hydrogen Acceptors in Chemical Processes

The carbonyl group and nitrogen atoms within the 1,7-naphthyridin-8-one structure allow it to act as a hydrogen bond acceptor. This characteristic is particularly relevant in medicinal chemistry and molecular recognition, where hydrogen bonds play a critical role in ligand-receptor interactions.

Research investigating inhibitors for the macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory diseases, has explored the use of the 1,7-naphthyridin-8-one scaffold. nih.govnih.gov The goal was to form an additional hydrogen bond with the ammonium (B1175870) group of a lysine (B10760008) residue (Lys32) in the active site of MIF. nih.govnih.gov Crystal structure analysis confirmed that the desired hydrogen bond was indeed formed between the ligand and the protein, with O–N distances measured between 2.8 and 3.0 Å. nih.govnih.gov Density functional theory (DFT) calculations also indicated the potential benefits of this added hydrogen bond in terms of interaction energy. nih.gov This work highlights the deliberate use of the naphthyridinone core to establish specific, stabilizing interactions in a biological context.

Compound ScaffoldInteracting PartnerType of InteractionSignificance
1,7-naphthyridin-8-oneLysine residue in MIF proteinHydrogen BondForms a specific, stabilizing interaction with the protein's active site. nih.govnih.gov

Materials Science Applications of Naphthyridinone Derivatives

The photophysical and electronic properties of naphthyridine-based compounds have led to their exploration in various materials science applications, particularly in optoelectronics.

Naphthyridine derivatives are recognized for their potential as emitters in OLEDs, especially for producing blue light, which has historically been a challenge for stable and efficient devices. researchgate.net Certain 1,8-naphthyridine (B1210474) derivatives exhibit excellent thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons, leading to high quantum efficiencies. researchgate.net

Researchers have designed and synthesized TADF emitters based on 1,8-naphthyridine, achieving high photoluminescence quantum yields and small energy gaps between the singlet and triplet states (ΔEST). researchgate.net OLEDs fabricated with these materials have demonstrated high external quantum efficiencies (EQE), reaching up to 20.9% for blue emission. researchgate.net The performance of these devices underscores the potential of the naphthyridine framework in creating the next generation of efficient and durable display technologies. researchgate.netnih.gov

Naphthyridine DerivativeApplicationKey PropertyPerformance Metric
2,7-di(9H-carbazole)-1,8-naphthyridine (Cz-ND)Blue OLED EmitterTADFMax EQE: 15.3% researchgate.net
2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine (tBuCz-ND)Blue OLED EmitterTADFMax EQE: 20.9% researchgate.net

Building upon their utility as ligands, naphthyridine derivatives are integral to the development of advanced chemical sensors. The core structure can be functionalized to create highly selective and sensitive probes for various analytes. As mentioned previously, benzo[c]pyrazolo researchgate.netmdpi.comnaphthyridine derivatives serve as effective sensors for Ni²⁺ ions in water. nih.gov The design principle involves creating a specific binding pocket for the target ion, which, upon interaction, triggers a measurable optical response like a change in color or fluorescence. nih.gov The adaptability of the naphthyridine scaffold allows for the development of sensors for a wide array of metal ions and other chemical species. nih.gov

The electronic characteristics of certain heterocyclic compounds make them suitable for use as organic semiconductors. While research into p-type (hole-transporting) organic semiconductors has been extensive, the development of stable and efficient n-type (electron-transporting) materials remains a challenge. nih.gov Imide-functionalized aromatic compounds, such as naphthalene (B1677914) diimide (NDI) and perylene (B46583) diimide (PDI), are prominent n-type semiconductors. nih.gov The structural similarities and electron-accepting nature of the naphthyridinone core suggest its potential as a building block for novel n-type semiconducting materials, an area of ongoing research interest in organic electronics. mdpi.com

In the field of renewable energy, derivatives of related structures like naphthalimide and naphthalamide have been investigated for use in dye-sensitized solar cells (DSSCs). rsc.org These compounds can act as the light-absorbing dye that injects electrons into a semiconductor layer (like TiO₂) upon solar irradiation. For example, an organic dimeric dye incorporating an N-alkyl-attached 1,8-naphthalamide derivative as the donor system was designed for DSSCs. rsc.org The cell employing this dimeric dye achieved a maximum power conversion efficiency of 7.1%. rsc.org This demonstrates that the broader class of naphthyridine-related structures possesses the requisite photophysical properties for application in solar energy conversion, paving the way for future research into naphthyridinone-specific derivatives for similar purposes.

Naphthyridinones as Precursors for the Synthesis of Complex Polycyclic Heterocyclic Systems

The inherent reactivity of the 1,7-naphthyridin-8-one scaffold, possessing both nucleophilic and electrophilic centers, renders it a valuable building block for the construction of more elaborate polycyclic heterocyclic systems. The strategic placement of nitrogen atoms and the carbonyl group within the bicyclic framework allows for a variety of chemical transformations, including cycloaddition, condensation, and cascade reactions, to generate novel fused-ring structures. These complex molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

While the application of many naphthyridinone isomers in the synthesis of polycyclic systems is well-documented, specific examples utilizing the 8aH-1,7-naphthyridin-8-one core are less prevalent in the current body of scientific literature. However, the reactivity patterns observed in closely related naphthyridinone isomers provide a strong foundation for predicting and developing synthetic routes to novel polycyclic frameworks based on the 1,7-naphthyridin-8-one structure.

One prominent strategy for elaborating the naphthyridinone core involves intramolecular cyclization reactions. For instance, derivatives of 1,7-naphthyridin-8-one, appropriately functionalized at key positions, can undergo acid- or base-catalyzed cyclizations to form new rings. A hypothetical example would be the introduction of a side chain containing a nucleophilic group at the N-7 position and an electrophilic center at the C-6 position. Subsequent intramolecular reaction could lead to the formation of a third ring fused to the b-face of the naphthyridinone system.

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex polycyclic structures from simple precursors in a single synthetic operation. While specific MCRs involving this compound are not extensively reported, the principles of MCRs can be applied. For example, a reaction between a 1,7-naphthyridin-8-one derivative bearing a reactive methylene (B1212753) group, an aldehyde, and a source of ammonia (B1221849) or an amine could potentially lead to the construction of a fused dihydropyridine (B1217469) ring, resulting in a tetracyclic system.

Cascade or domino reactions represent another powerful tool for the synthesis of complex polycyclic heterocycles from naphthyridinone precursors. These reactions involve a sequence of intramolecular transformations, where the product of one reaction serves as the substrate for the next, all occurring in a single pot. A plausible cascade sequence could be initiated by a Michael addition of a nucleophile to a C-6 substituted 1,7-naphthyridin-8-one, followed by an intramolecular aldol (B89426) condensation or a similar cyclization to forge a new carbocyclic or heterocyclic ring.

Although direct and detailed research findings on the use of this compound as a precursor for complex polycyclic heterocyclic systems are limited, the foundational principles of organic synthesis and the known reactivity of related naphthyridinone isomers strongly suggest its potential in this area. Future research is anticipated to explore these synthetic avenues, leading to the discovery of novel polycyclic architectures with potentially valuable biological and material properties.

Structure Activity Relationship Sar Studies in Naphthyridinone Research Non Clinical Focus

Principles of Structural Modifications and their Impact on Biological Activity Classes

For instance, the introduction of bulky aromatic or heteroaromatic groups at specific positions can enhance π-π stacking interactions with aromatic residues in a target's active site. The addition of hydrogen bond donors and acceptors can facilitate crucial interactions with the protein backbone or key amino acid side chains. Furthermore, altering the substitution pattern can influence the molecule's conformation, pre-organizing it for a more favorable binding pose. These fundamental principles of structural modification have been instrumental in tailoring 8aH-1,7-naphthyridin-8-one derivatives for specific biological activities, ranging from enzyme inhibition to receptor modulation.

Target-Specific Molecular Modulation by Naphthyridinone Scaffolds

The versatility of the this compound scaffold has been leveraged to develop inhibitors and modulators for a diverse array of molecular targets. The following subsections detail the SAR for specific target classes.

Inhibition of Bacterial DNA Gyrase

While the broader class of naphthyridines, particularly the 1,8-naphthyridine-4-one core of quinolone antibiotics, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, specific SAR studies on the this compound isomer are less prevalent in publicly available research. However, the general principles of targeting these enzymes with related scaffolds can provide insights.

Novel bacterial topoisomerase inhibitors (NBTIs) often feature a heterocyclic core as the left-hand side (LHS) moiety that intercalates into the DNA. The 1,7-naphthyridin-8-one scaffold could potentially serve as such a moiety. Key interactions for this class of inhibitors typically involve the formation of hydrogen bonds with the enzyme and water molecules, as well as interactions with the DNA itself. The specific substitution pattern on the naphthyridinone ring would be critical in optimizing these interactions. For instance, substituents that enhance DNA intercalation and those that can form specific hydrogen bonds with the GyrA or ParC subunits of the enzymes would be expected to improve inhibitory activity.

General Structural Feature Impact on Bacterial Topoisomerase Inhibition (Hypothesized for 1,7-Naphthyridin-8-one)
Planar, aromatic corePotential for DNA intercalation, a key feature of many topoisomerase inhibitors.
Substituents at C2/C3Could modulate electronic properties and steric interactions within the enzyme-DNA complex.
Functional groups at N1May influence solubility and provide additional hydrogen bonding opportunities.
Substituents at C6Could extend into the active site to interact with key amino acid residues.

This table is based on general principles of topoisomerase inhibition by related heterocyclic compounds, as specific SAR data for this compound is limited.

Modulation of Protein Kinase Activity

The 1,7-naphthyridin-8-one scaffold has been successfully employed in the development of potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Aurora Kinase Inhibition: Derivatives of 5H-benzo[c] nih.govacs.orgnaphthyridin-6-one, a related scaffold, have been identified as potent inhibitors of Aurora kinases. acs.org Structure-guided optimization based on the crystal structure of an initial hit in complex with Aurora A revealed that the naphthyridinone core binds within the ATP-binding site. acs.org The SAR campaign led to the development of a potent and selective pan-Aurora inhibitor. acs.org

Spleen Tyrosine Kinase (SYK) Inhibition: Novel 5,7-disubstituted nih.govnih.govnaphthyridines have been discovered as potent inhibitors of Spleen Tyrosine Kinase (SYK). nih.gov The SAR studies revealed that a 7-aryl group, particularly with para-substitution, is crucial for activity. nih.gov Furthermore, the addition of 5-aminoalkylamino substituents was found to enhance the potency of these compounds. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: A series of 1,6-naphthyridin-2(1H)-one derivatives were designed as potent and highly selective inhibitors of FGFR4. researchgate.net Through detailed structural optimizations, a representative compound exhibited improved inhibitory capability and selectivity against FGFR4-dependent hepatocellular carcinoma cell lines. researchgate.net

Structural Modification Target Kinase Impact on Activity Reference Compound Example
7-aryl group (para-substituted)SYKEssential for potent inhibition.Not specified
5-aminoalkylamino substituentSYKFurther improves potency.Not specified
Benzo[c] fusionAurora KinaseForms the core scaffold for potent inhibitors.Not specified
Specific substitutions on the naphthyridinone coreFGFR4Leads to high selectivity and potency.A34

Inverse Agonism of Cannabinoid Receptors (CB1)

Publicly available scientific literature does not currently provide specific evidence of this compound derivatives acting as inverse agonists for the cannabinoid receptor 1 (CB1). While other naphthyridine isomers, such as certain 1,8-naphthyridin-2(1H)-one-3-carboxamides, have been investigated as ligands for the cannabinoid receptor 2 (CB2), with some demonstrating inverse agonism at this subtype, this activity has not been reported for the 1,7-naphthyridin-8-one scaffold at the CB1 receptor. nih.gov

Inhibition of Poly(ADP-ribose) Polymerase (PARP-1)

The 1,7-naphthyridin-8-one scaffold has been a fruitful starting point for the development of potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme involved in DNA repair and a key target in cancer therapy.

A series of benzo[de] nih.govresearchgate.netnaphthyridin-7(8H)-ones bearing a functionalized long-chain appendage have been designed and evaluated as novel PARP-1 inhibitors. nih.gov An initial compound with a terminal phthalazin-1(2H)-one moiety showed remarkably high enzymatic inhibitory activity (IC50 of 0.31 nM) but had moderate cellular potency. nih.gov Further optimization led to a second-generation lead compound with high potency against both the PARP-1 enzyme and BRCA-deficient cancer cells. nih.gov Mechanistic studies confirmed that these inhibitors effectively block PARP-1 activity in cells. nih.gov

Compound Structural Features PARP-1 IC50 (nM) Cellular Potency (MDA-MB-436 CC50, nM)
26 Terminal phthalazin-1(2H)-one0.31Moderate
41 Optimized functionalized long-chain appendageHigh< 0.26

Other Identified Molecular Target Interactions

Research into the broader family of naphthyridines has revealed interactions with other molecular targets, suggesting potential avenues for the exploration of this compound derivatives.

Dual Inhibition of Alkaline Phosphatase and Carbonic Anhydrase: A study on 1,8-naphthyridine (B1210474) derivatives demonstrated their potential as dual inhibitors of alkaline phosphatase (ALP) and carbonic anhydrase (CA) isozymes. nih.gov Several compounds in the series showed potent inhibition of various CA isozymes (CA-II, CA-IX, and CA-XII) and tissue-nonspecific and intestinal alkaline phosphatases (b-TNAP and c-IAP). nih.gov While this study focused on the 1,8-isomer, it highlights the potential for naphthyridinone scaffolds to target these enzymes. The SAR for the 1,8-naphthyridine derivatives indicated that different substitution patterns on the core structure led to varying potencies against the different enzyme isoforms.

Compound Target Enzyme IC50 (µM)
1e CA-II0.44
1g CA-IX0.11
1a CA-XII0.32
1b b-TNAP0.122
1e c-IAP0.107

Note: The data in this table is for 1,8-naphthyridine derivatives and serves as an example of the potential for this class of compounds to inhibit these enzymes.

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